Superior Kinase Selectivity: Pichromene vs. LY294002 (Class-Leading mTOR & DNA-PK Sparing)
Pichromene differentiates from the classical pan-PI3K inhibitor LY294002 by demonstrating a marked reduction in off-target inhibition of class IV PI3K-related kinases, specifically mechanistic target of rapamycin (mTOR) and DNA-dependent protein kinase catalytic subunit (DNA-PKcs), as well as AKT and PDK1 [1]. In cell-free enzymatic assays, Pichromene did not markedly inhibit mTOR or DNA-PKcs at concentrations up to 300 μM, whereas LY294002 is known to potently inhibit these kinases at similar or lower concentrations, contributing to cellular toxicity and confounding experimental interpretation [1][2].
| Evidence Dimension | Off-Target Kinase Inhibition (mTOR & DNA-PKcs) |
|---|---|
| Target Compound Data | No marked inhibition of mTOR or DNA-PKcs at concentrations up to 300 µM |
| Comparator Or Baseline | LY294002 (Potent inhibition of mTOR and DNA-PKcs at similar concentrations) |
| Quantified Difference | Pichromene exhibits negligible inhibition relative to LY294002 |
| Conditions | Cell-free enzymatic activity assays |
Why This Matters
This selectivity is critical for researchers requiring a PI3K tool compound that minimizes confounding off-target effects on mTOR/DNA-PK pathways, enabling cleaner mechanistic studies and improved safety profiles in vivo.
- [1] Krackeler Scientific. (n.d.). S14161 (Sigma SML1571) – Product Detail. View Source
- [2] Mao, X., et al. (2011). A small-molecule inhibitor of D-cyclin transactivation displays preclinical efficacy in myeloma and leukemia via phosphoinositide 3-kinase pathway. Blood, 118(21), 1605. View Source
